2-(4-Chlorophenyl)thiazole-5-carboxylic acid

描述

Chemical Structure and Nomenclature

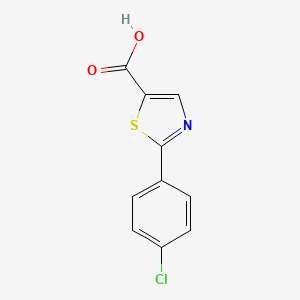

2-(4-Chlorophenyl)thiazole-5-carboxylic acid exhibits a well-defined molecular architecture characterized by its heterocyclic thiazole core functionalized with distinct substituents. The compound's International Union of Pure and Applied Chemistry name is 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid, reflecting its systematic nomenclature based on the thiazole ring as the parent structure. The molecular formula C₁₀H₆ClNO₂S indicates the presence of ten carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration.

The structural analysis reveals that the thiazole ring serves as the central heterocyclic framework, containing both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. The 4-chlorophenyl group is attached at the 2-position of the thiazole ring, providing electronic and steric influences that significantly affect the compound's chemical and biological properties. The carboxylic acid functional group occupies the 5-position of the thiazole ring, contributing to the molecule's polarity and potential for hydrogen bonding interactions.

The compound's Chemical Abstracts Service registry number is recorded as 17228-98-7, providing a unique identifier for this specific molecular entity. The International Chemical Identifier key is FFRNLQBUDMCWDB-UHFFFAOYSA-N, which serves as a standardized representation of the molecular structure for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl, providing a linear notation that captures the complete connectivity of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClNO₂S |

| Molecular Weight | 239.68 g/mol |

| Chemical Abstracts Service Number | 17228-98-7 |

| International Chemical Identifier Key | FFRNLQBUDMCWDB-UHFFFAOYSA-N |

| Melting Point | Not definitively established |

| Physical Form | Crystalline solid |

Position in Heterocyclic Chemistry

This compound occupies a prominent position within the broader classification of heterocyclic compounds, specifically as a member of the five-membered heterocycle family containing both nitrogen and sulfur atoms. Heterocyclic compounds represent a fundamental class of organic molecules characterized by the presence of at least one heteroatom within a cyclic structure, with thiazoles being particularly significant due to their unique electronic properties and biological activities.

The thiazole ring system belongs to the category of π-electron-rich heteroaromatic compounds, possessing six π-electrons distributed across the five-membered ring structure. This electronic configuration imparts aromatic stability to the molecule while maintaining distinct reactivity patterns compared to purely carbocyclic aromatic systems. The presence of both nitrogen and sulfur heteroatoms creates a unique electronic environment that influences the compound's chemical behavior, particularly in electrophilic and nucleophilic substitution reactions.

Within the thiazole subfamily, this compound represents a 2,5-disubstituted thiazole derivative, where the substitution pattern significantly affects the compound's overall properties. The 4-chlorophenyl group at the 2-position introduces electron-withdrawing effects through both inductive and resonance mechanisms, while the carboxylic acid group at the 5-position provides additional polar functionality and potential for intermolecular interactions.

The compound's classification extends to include it among carboxylic acid derivatives, which constitute a major functional group category in organic chemistry. The carboxylic acid moiety contributes to the molecule's potential for forming salts, esters, and amide derivatives, thereby expanding its synthetic utility and biological application possibilities. This dual classification as both a heterocyclic compound and a carboxylic acid derivative positions the molecule at the intersection of multiple important chemical categories.

Historical Context and Development

The historical development of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally recognized and named the thiazole ring system on November 18, 1887. Their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" established the fundamental understanding of thiazole as a heterocyclic system containing nitrogen and sulfur atoms in a ring structure. Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)₃NS, establishing their relationship to pyridine in the same manner that thiophene relates to benzene.

The specific development of this compound as a distinct chemical entity followed the general advancement of thiazole synthetic methodology. The compound's preparation became feasible through the development of cyclization reactions involving appropriate precursors, particularly those containing chlorophenyl and carboxylic acid functionalities. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide derivatives followed by cyclization under appropriate conditions.

The recognition of thiazole derivatives' biological importance led to increased interest in compounds like this compound. The discovery that thiazole rings are present in essential biomolecules such as vitamin B₁ (thiamine) and various antibiotics highlighted the potential pharmaceutical applications of synthetic thiazole derivatives. This biological significance drove research efforts toward the synthesis and evaluation of novel thiazole compounds, including carboxylic acid derivatives.

Significance in Thiazole Chemistry

This compound holds particular significance within thiazole chemistry due to its unique combination of structural features that demonstrate key principles of heterocyclic reactivity and biological activity. The compound exemplifies the versatility of the thiazole scaffold in medicinal chemistry, where the strategic placement of substituents can dramatically influence biological properties and synthetic utility.

The presence of the 4-chlorophenyl group at the 2-position of the thiazole ring represents a common structural motif in biologically active thiazoles. The chlorine substituent provides electronic modulation through its electron-withdrawing properties while also offering opportunities for further chemical modification through nucleophilic substitution reactions. This structural feature has been shown to enhance antimicrobial activity in various thiazole derivatives, making compounds like this compound valuable for pharmaceutical development.

The carboxylic acid functionality at the 5-position contributes to the compound's significance by providing a versatile chemical handle for further derivatization. Carboxylic acids can be readily converted to esters, amides, and other functional groups, enabling the creation of prodrugs and derivatives with modified physicochemical properties. This versatility has made this compound an important intermediate in medicinal chemistry research.

The compound's role as a representative example of thiazole-5-carboxylic acid derivatives highlights the importance of positional isomerism in heterocyclic chemistry. Comparison with related compounds such as thiazole-4-carboxylic acid derivatives reveals how the position of the carboxylic acid group affects both chemical reactivity and biological activity. The 5-position substitution pattern often provides enhanced stability and different interaction profiles with biological targets compared to 4-position isomers.

Research studies have demonstrated that this compound and its derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. These findings underscore the compound's importance as a lead structure for drug development and as a model system for understanding structure-activity relationships in thiazole chemistry. The compound's success in biological evaluations has encouraged further research into related thiazole derivatives and has contributed to the establishment of design principles for bioactive heterocyclic compounds.

| Biological Activity | Mechanism | Reference Studies |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Multiple thiazole derivatives |

| Anticancer | Cell cycle disruption | Thiazole-based research |

| Anti-inflammatory | Pathway modulation | Related thiazole compounds |

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRNLQBUDMCWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445102 | |

| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205692-14-4 | |

| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the oxidation of the thiazole derivative to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

化学反应分析

Types of Reactions

2-(4-Chlorophenyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Biological Activities

The compound has been investigated for its antimicrobial and anticancer properties, demonstrating effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 2-(4-chlorophenyl)thiazole-5-carboxylic acid, exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, modifications to the thiazole structure have led to compounds with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv, showcasing the potential for developing new anti-tubercular agents .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. Studies have shown that certain thiazole compounds can inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers. For example, some thiazole-pyridine hybrids demonstrated better efficacy against breast cancer than standard treatments like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, like chlorine on the phenyl ring, enhances anticancer activity by increasing lipophilicity and membrane permeability .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, allowing for the creation of diverse derivatives with tailored biological activities.

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound:

- Condensation Reactions: Involving the reaction of thioamide derivatives with appropriate acylating agents.

- Cyclization Reactions: Utilizing starting materials like 2-aminothiazoles and carboxylic acids to form the desired thiazole structure.

- Functionalization Techniques: Modifying existing thiazole structures to enhance bioactivity or alter pharmacokinetic properties.

These synthetic strategies provide flexibility in developing various derivatives for further biological evaluation .

Therapeutic Potential

The therapeutic implications of this compound are broad, particularly in the development of new drugs targeting infectious diseases and cancer.

Drug Development

The compound's ability to inhibit specific enzymes related to disease processes makes it a candidate for drug development. For example, its interaction with enzymes involved in bacterial resistance mechanisms highlights its potential as an antibiotic adjuvant or standalone treatment . Additionally, ongoing research into its anticancer properties may lead to novel therapies that address resistance to current treatments.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

作用机制

The mechanism of action of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic Acid (Compound 2a)

- Structure : A methyl group at position 4 of the thiazole ring.

- Molecular Weight : 253.71 g/mol (vs. 239.68 g/mol for the parent compound).

- Used as an intermediate in antifungal agents, showing improved activity compared to non-methylated analogs .

- Application : Precursor for synthesizing hydrazine derivatives with antifungal properties .

2-Chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic Acid Ethyl Ester

- Structure : Chlorine at position 2, trifluoromethylphenyl at position 4, and an ethyl ester at position 3.

- Molecular Weight : 353.76 g/mol (ester form).

- Key Differences :

- Application : Explored in drug discovery for its modified pharmacokinetic profile .

Analogs with Fused Ring Systems

6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic Acid

- Structure : Fused imidazo-thiazole ring system with a 4-chlorophenyl group.

- Molecular Weight : 312.73 g/mol (including 1,1-dioxide form) .

- Higher molecular weight and planar structure may enhance DNA intercalation or enzyme inhibition .

- Application : Investigated as a constitutive androstane receptor agonist .

Functional Group Modifications

Ethyl 2-(2-Chlorophenyl)-4-hydroxy-thiazole-5-carboxylate

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Sulfonamide group at position 2 and methyl at position 4.

- Molecular Weight : 357.81 g/mol (estimated).

- Key Differences :

Halogen-Substituted Analogs

4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic Acid

- Structure : Bromine at position 4 of the phenyl ring and fluorine on the adjacent phenyl.

- Molecular Formula: C₁₆H₉BrFNO₂S.

- Key Differences :

Impact of Structural Variations on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase acidity of the carboxylic acid and enhance reactivity in coupling reactions .

- Fused Ring Systems : Enhance rigidity and selectivity, as seen in imidazo-thiazole derivatives targeting nuclear receptors .

- Esterification : Modifies bioavailability by altering solubility and metabolic stability .

Computational Insights

Density Functional Theory (DFT) studies on analogous chlorophenyl-thiazole systems reveal that electronic properties (e.g., HOMO-LUMO gaps) and molecular conformations significantly influence biological activity . For example, the 4-chlorophenyl group stabilizes the molecule through π-π stacking and hydrophobic interactions in target binding pockets.

生物活性

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. This structure is significant for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Thiazole derivatives are known to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential .

- Antimicrobial Activity : Thiazole compounds, including this one, have been reported to possess antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hypoxia-Inducible Factor (HIF) : The compound may modulate HIF pathways, which are crucial in cellular responses to hypoxia. HIF stabilization can lead to increased expression of genes involved in angiogenesis and erythropoiesis, suggesting therapeutic applications in ischemic conditions .

- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect cells from oxidative stress, enhancing cell survival under adverse conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazole compounds:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating moderate potency compared to established chemotherapeutics .

- Anti-inflammatory Studies : Research highlighted the compound's ability to reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

- Antimicrobial Testing : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings, indicating its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chlorobenzamide derivatives with α-mercaptocarboxylic acids. A key intermediate, ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, can be hydrolyzed under alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization of reaction time and temperature (e.g., 80°C for 6–8 hours) improves yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show aromatic protons from the 4-chlorophenyl group as a doublet (δ 7.3–7.5 ppm) and thiazole protons as singlet(s) (δ 8.1–8.3 ppm). -NMR confirms the carboxylic carbon at ~168 ppm .

- FTIR : A strong C=O stretch (~1700 cm) and C-S (thiazole) absorption (~680 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., 255.00 g/mol) with <2 ppm error. Fragmentation patterns should align with thiazole ring cleavage .

Q. What solvent systems are optimal for crystallization to obtain high-purity single crystals?

- Methodological Answer : Slow evaporation from DMSO/water (1:3) or THF/hexane mixtures at 4°C often yields diffraction-quality crystals. For X-ray analysis, SHELXL refinement (with HKL-3000 integration) resolves disorder in the chlorophenyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., PDB ID 3QC4) identifies binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the ligand geometry and electrostatic potential maps. ADMET predictions (SwissADME) assess bioavailability .

Q. What strategies resolve contradictions in solubility data across different pH conditions?

- Methodological Answer : Use a potentiometric titration (e.g., Sirius T3) to determine pKa values. Solubility is pH-dependent: the carboxylic acid group (pKa ~2.5) ionizes above pH 4, increasing aqueous solubility. Co-solvency studies (e.g., PEG-400/water) can stabilize supersaturated solutions .

Q. How do stereochemical impurities (e.g., cis/trans isomers) affect bioactivity, and how are they quantified?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) separates isomers. Isomerization via Lewis acids (e.g., BF-EtO) converts undesired cis-isomers to the trans form, as validated by -NMR coupling constants . Bioactivity assays (e.g., IC against COX-2) confirm stereospecific effects .

Q. What advanced crystallographic methods address thermal motion artifacts in X-ray structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。